INCB40093 -

INCB40093

Catalog Number: EVT-1534899
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. INCB40093 showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. INCB40093 blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, INCB40093 is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines. (http://cancerres.aacrjournals.org/content/74/19_Supplement/4531.short)
Overview

INCB40093 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in oncology. It is a selective inhibitor of the delta-like ligand 4 (DLL4) pathway, which plays a crucial role in tumor angiogenesis and growth. By inhibiting DLL4, INCB40093 aims to disrupt the communication between tumor cells and their microenvironment, thereby impeding tumor progression.

Source

INCB40093 was developed by Incyte Corporation, a biopharmaceutical company focused on innovative cancer therapies. The compound is part of a broader class of DLL4 inhibitors that are being investigated for their ability to enhance anti-tumor immunity and improve the efficacy of existing cancer treatments.

Classification

INCB40093 is classified as an experimental therapeutic agent within the category of small molecule inhibitors. Its primary target is DLL4, which is involved in the Notch signaling pathway—a critical regulator of cell fate decisions during development and tumorigenesis.

Synthesis Analysis

Methods

The synthesis of INCB40093 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Catalytic Reactions: Gold(I)-catalyzed chemoselective cyclization is often employed to facilitate the formation of the core structure of INCB40093.
  3. Purification: After synthesis, the compound undergoes purification processes such as column chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

The specific synthetic route for INCB40093 has not been fully disclosed in public literature, but it generally follows established methodologies for synthesizing small molecule inhibitors targeting protein-protein interactions.

Molecular Structure Analysis

Structure

INCB40093 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to DLL4. The exact structural formula includes various aromatic rings and substituents that contribute to its biological activity.

Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific structure)
  • Molecular Weight: Approximately 300-500 g/mol (exact weight varies with specific substituents)
Chemical Reactions Analysis

Reactions

INCB40093 undergoes various chemical reactions typical of small molecules, including:

  1. Binding Interactions: It specifically binds to DLL4, inhibiting its function.
  2. Metabolic Stability: The compound may be subject to metabolic transformations in vivo, impacting its pharmacokinetics.

Technical Details

The binding affinity and kinetics of INCB40093 can be evaluated using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

Process

INCB40093 exerts its effects primarily by inhibiting DLL4-mediated signaling pathways. This inhibition leads to:

  • Reduced Angiogenesis: By blocking DLL4, INCB40093 disrupts the formation of new blood vessels that tumors rely on for growth.
  • Enhanced Immune Response: The blockade of DLL4 may enhance T-cell activation and proliferation, improving anti-tumor immunity.

Data

Preclinical studies indicate that treatment with INCB40093 can lead to significant reductions in tumor growth in various cancer models, particularly when combined with other immunotherapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: INCB40093 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile is influenced by its functional groups, which can participate in various chemical reactions.
Applications

Scientific Uses

INCB40093 is primarily investigated for its potential applications in cancer therapy. Specific areas of research include:

  • Combination Therapies: Exploring its use alongside other cancer treatments such as chemotherapy and immune checkpoint inhibitors.
  • Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of INCB40093 in patients with various malignancies, particularly those resistant to standard treatments.
Introduction to PI3Kδ Inhibition in Oncological Research

Role of Phosphoinositide 3-Kinase Delta (PI3Kδ) in B-Cell Malignancies

Phosphoinositide 3-kinase delta (PI3Kδ), encoded by the PIK3CD gene, is a lipid kinase predominantly expressed in hematopoietic cells, particularly B lymphocytes. It regulates critical cellular functions, including proliferation, survival, and differentiation, through the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which activates downstream effectors like AKT and BTK [1] [4]. In B-cell malignancies—such as chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and marginal zone lymphoma (MZL)—dysregulated PI3Kδ signaling drives tumorigenesis by promoting malignant B-cell growth and suppressing apoptosis [6] [8]. Preclinical models demonstrate that PI3Kδ knockout mice exhibit impaired B-cell development, validating its non-redundant role in B-cell biology [1]. Furthermore, hyperactivation of PI3Kδ in lymphoma cells often results from chronic B-cell receptor (BCR) stimulation or upstream oncogenic signals, making it a compelling therapeutic target [3] [10].

Table 1: Class I PI3K Isoforms and Their Biological Roles

IsoformPrimary Tissue ExpressionKey FunctionsRelevance in Cancer
p110α (PI3Kα)UbiquitousGlucose metabolism, angiogenesisSolid tumors (e.g., breast cancer)
p110β (PI3Kβ)UbiquitousPlatelet function, insulin signalingPTEN-deficient tumors
p110δ (PI3Kδ)Hematopoietic cellsB-cell development, antigen responseB-cell malignancies
p110γ (PI3Kγ)LeukocytesLeukocyte chemotaxisInflammation, solid tumor microenvironment

Data synthesized from [1] [4] [6]

Emergence of Isoform-Selective PI3Kδ Inhibitors in Targeted Therapy

Early PI3K inhibitors (e.g., buparlisib) targeted all class I isoforms (pan-PI3K) but faced significant limitations, including metabolic toxicities (hyperglycemia, rash) and narrow therapeutic indices due to inhibition of ubiquitously expressed PI3Kα and PI3Kβ [4] [6]. This spurred the development of isoform-selective inhibitors to minimize off-target effects. Idelalisib, the first FDA-approved PI3Kδ inhibitor (2014), validated the clinical potential of PI3Kδ blockade in relapsed/refractory CLL and FL, demonstrating objective response rates (ORR) of 57–70% [1] [6]. However, immune-mediated toxicities (e.g., hepatotoxicity, colitis) and acquired resistance highlighted the need for next-generation agents with improved selectivity and tolerability [3] [4]. Subsequent inhibitors like duvelisib (PI3Kδ/γ) and parsaclisib (PI3Kδ-selective) were designed to optimize efficacy while reducing off-isoform effects. Parsaclisib, for example, shows >10,000-fold selectivity for PI3Kδ over α/β/γ isoforms and achieved an ORR of 58.3% in relapsed MZL with a manageable safety profile [3] [6].

Table 2: Clinical Response Rates of Select PI3Kδ Inhibitors in B-Cell Malignancies

InhibitorSelectivity ProfileKey Trial (Phase)Objective Response Rate (ORR)Disease Setting
IdelalisibPI3KδPivotal (III)57–70%Relapsed CLL/FL
DuvelisibPI3Kδ/γDUO (III)42–48%Relapsed CLL/SLL
UmbralisibPI3Kδ/CK1εUTX-TGR-1202 (II)45–50%Relapsed FL/MZL
ParsaclisibPI3KδCITADEL-204 (II)58.3%Relapsed MZL

Data compiled from [3] [6]

Positioning of INCB40093 Within PI3Kδ Inhibitor Development

INCB40093 (dezapelisib) is an orally bioavailable, potent PI3Kδ inhibitor developed by Incyte Corporation. Biochemically, it inhibits PI3Kδ with low-nanomolar IC50 values (∼10–100 nM) and exhibits 74- to >900-fold selectivity over other PI3K isoforms (α, β, γ) [2]. This high specificity distinguishes it from earlier dual or pan-inhibitors and aligns with the industry’s shift toward isoform refinement to mitigate toxicity. In cellular assays, INCB40093 blocked PI3Kδ-mediated signaling downstream of B-cell receptors (BCR) and CD40 receptors, inducing dose-dependent antiproliferative effects in human B-cell lymphoma lines (e.g., Pfeiffer, SU-DHL-4) with IC50 values of 10–100 nM [2] [8]. Notably, it showed minimal activity against non-lymphoid cell lines, underscoring its B-cell-restricted mechanism [2].

In preclinical xenograft models, INCB40093 demonstrated single-agent tumor growth inhibition and synergized with chemotherapeutics like bendamustine. For example, in the Pfeiffer cell xenograft model of non-Hodgkin lymphoma, the combination potentiated antitumor effects beyond either agent alone [2]. This supported its evaluation in clinical trials for relapsed/refractory B-cell malignancies, including Hodgkin lymphoma (NCT02456675). Despite promising preclinical data, Incyte reprioritized development toward INCB50465, a next-gen PI3Kδ inhibitor with potential advantages in potency and hepatotoxicity risk [2]. Consequently, the phase II trial of INCB40093 was terminated early.

Structurally, INCB40093 belongs to the thiazolo[3,2-a]pyrimidin-5-one class, occupying the ATP-binding cleft of PI3Kδ with high affinity. Its selectivity is attributed to interactions with isoform-specific residues in the kinase domain [8] [10]. Kinome-wide screening confirmed negligible inhibition of 196 other kinases at 1 μM, reducing the risk of off-target toxicity [2].

Table 3: Preclinical Profile of INCB40093

ParameterFindingsSignificance
Biochemical IC50PI3Kδ: ~10–100 nMHigh potency against target
Selectivity74->900-fold vs. PI3Kα/β/γMinimized metabolic toxicities
Cellular ActivityIC50: 10–100 nM in B-cell lines; blocks BCR/CD40 signalingTarget engagement in disease-relevant pathways
In Vivo EfficacySingle-agent tumor growth inhibition; synergy with bendamustineProof-of-concept for monotherapy and combinations
Kinase Panel<30% inhibition of 196 kinases at 1 μMLow off-target potential

Data derived from [2] [8] [10]

Properties

Product Name

INCB40093

IUPAC Name

unknown

Solubility

Soluble in DMSO, not in water

Synonyms

INCB40093; INCB-40093; INCB 40093.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.